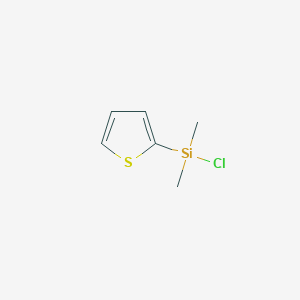

Chlorodimethyl-2-thienylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Material Science

In the field of material science, Chlorodimethyl-2-thienylsilane plays a significant role. It is used in the fabrication of functionalized silica nanoparticles . These nanoparticles have distinctive, versatile, and privileged physiochemical characteristics, making them suitable for different applications.

Advanced Catalysis

Functionalized silica nanoparticles, which can be synthesized using Chlorodimethyl-2-thienylsilane, have been extensively highlighted for their use in advanced catalysis . The surface modification step, which involves Chlorodimethyl-2-thienylsilane, plays a crucial role in enhancing the catalytic properties of these nanoparticles.

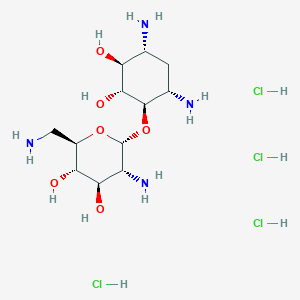

Drug Delivery

Functionalized silica nanoparticles synthesized using Chlorodimethyl-2-thienylsilane have promising applications in drug delivery . These nanoparticles can be designed to carry therapeutic agents directly to the site of disease, improving the efficacy of the treatment and reducing side effects.

Biomedical Applications

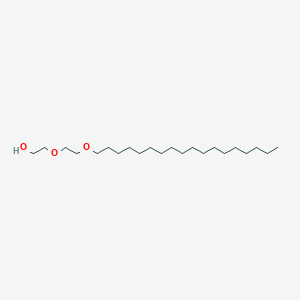

The biomedical field is another area where Chlorodimethyl-2-thienylsilane finds application. It is used in the synthesis of polyethers, which are special classes of polymers extensively used in biomedical fields .

Environmental Remediation

Functionalized silica nanoparticles, synthesized using Chlorodimethyl-2-thienylsilane, have applications in environmental remediation . They can be used to remove pollutants from the environment, contributing to the preservation of natural resources and ecosystems.

Wastewater Treatment

Lastly, Chlorodimethyl-2-thienylsilane is used in the synthesis of functionalized silica nanoparticles that have applications in wastewater treatment . These nanoparticles can effectively remove contaminants from wastewater, making it safer to discharge into the environment or reuse.

Safety and Hazards

Direcciones Futuras

While specific future directions for Chlorodimethyl-2-thienylsilane are not mentioned in the retrieved papers, there are general trends in the field of chemistry. For instance, advances in drug delivery systems are being made, with a focus on specifically targeting the cells involved in the initiation and progression of diseases . Additionally, artificial intelligence is being increasingly used in chemistry, with machine learning techniques being applied in chemoinformatics analyses .

Mecanismo De Acción

Target of Action

Chlorodimethyl-2-thienylsilane, also known as Chlorodimethyl-(2-thienyl)silane, is primarily used in the synthesis of polyethers . The primary targets of this compound are the precursor monomers used in the synthesis of polyethers .

Mode of Action

The compound acts as a mediator in the reductive etherification reaction, a versatile strategy for polyether synthesis . It interacts with precursor monomers such as terephthalaldehyde (TPA) and 1,4-butanediol at room temperature, facilitating the formation of polyethers .

Biochemical Pathways

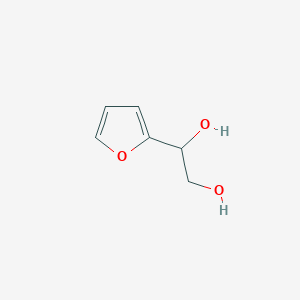

It plays a crucial role in the synthesis of polyethers, which are extensively used in both academic research and industry . The compound’s action leads to the formation of polyethers with a molecular weight of up to 110.4 kDa and a high alternating unit of up to 93% .

Result of Action

The primary result of Chlorodimethyl-2-thienylsilane’s action is the synthesis of polyethers . These polyethers are privileged compounds in polymer chemistry and have found extensive applications in both academic research and industry . They are characterized by the C−O C bond located in the main and/or in the side chain, which provides polymers with high flexibility and facile processability .

Propiedades

IUPAC Name |

chloro-dimethyl-thiophen-2-ylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClSSi/c1-9(2,7)6-4-3-5-8-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPVFYAOAUKMFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CS1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClSSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447607 |

Source

|

| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorodimethyl-2-thienylsilane | |

CAS RN |

18139-63-4 |

Source

|

| Record name | Chloro(dimethyl)(thiophen-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)

![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)

![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)